I-CBP112HydrochlorideSalt

Overview

Description

Electrochemical Oxidation and Iodonium Ylide Formation

The electrochemical behavior of 12-iodinated icosahedral carborane anions, specifically [1-X-12-I-CB11Me10-], has been studied through cyclic voltammetry, revealing two one-electron anodic oxidation peaks. The formation of iodonium ylide anions and neutral ylide radicals was observed, with the latter being responsible for the second oxidation peak. The molecular structure of these compounds is characterized by a large C-I-C valence angle and the presence of two bulky CB11 cages attached to the same iodine atom. This study provides insights into the electrode mechanism and the potential formation of molecular iodine as a byproduct .

Superacid and Fullerene Cation Stabilization

A novel superacid, H(CB11H6X6), has been developed, which separates Bronsted acidity from oxidizing capacity and anion nucleophilicity. This superacid has been used to stabilize fullerene cations such as HC60+ and C60.+, which represents a significant departure from the typical chemistry of C60. The stabilization of these fullerene cations by the superacid suggests potential applications across various fields .

Ionic Liquid Synthesis and Catalytic Dehalogenation

The synthesis of a low-melting-point ionic liquid, [N-pentylpyridinium]+[closo-CB11H12]-, has been achieved with high yield and characterized using various spectroscopic techniques. This ionic liquid has been utilized as a reaction medium for the catalytic dehalogenation of aromatic halides, showing rapid and complete debromination of certain substrates and selective dechlorination of others. The use of palladium complexes as catalysts in this process demonstrates the potential for efficient and selective catalytic reactions .

Synthesis of High-Purity 4-Hydroxy-4'-Chlorobenzophenone

A new synthesis route for 4-hydroxy-4'-chlorobenzophenone (CBP) has been developed, yielding a high-purity product. The process involves the conversion of thionyl chloride and p-hydroxybenzoic acid to p-hydroxybenzoyl chloride, followed by acylation with chlorobenzene in the presence of anhydrous aluminum chloride. Special purification methods have been employed to achieve the high purity of the final product .

Novel Synthesis of closo-CB11H12- Salts

A cost-effective method for synthesizing the [CB11H12]- anion has been reported, which avoids the use of expensive and hazardous reagents. The new synthesis pathway yields the anion from [B11H14]- using common laboratory reagents, with good reproducibility in product yield and purity. This development could facilitate the commercial application of these salts as solid-state electrolytes in all-solid-state batteries .

Synthesis and Characterization of Metal-Carborane Complexes

The synthesis and crystal structure of novel dianions containing the [Re(CO)3(η5-7-CB10H11)]2- ligand have been described. The reactions of these dianions with platinum and palladium phosphine chlorides have been explored, leading to the formation of neutral bimetallic complexes. These complexes feature a bridging nido-7-CB10H11 ligand coordinated to rhenium and platinum or palladium atoms. The study provides valuable information on the coordination chemistry of carboranes with transition metals .

Synthesis and Structural Characterization of Molybdenum-Carborane Complexes

The synthesis of molybdenum-carborane complexes using the [CB11H12]- anion and its derivatives has been investigated. The reaction of molybdenum complexes with silver salts of carboranes leads to zwitterionic complexes and, in some cases, intermediate species that have been structurally characterized. The study highlights the potential for introducing carborane anions into the coordination sphere of transition metal complexes and the structural characterization of intermediates in silver salt metathesis reactions .

Scientific Research Applications

I-CBP112 hydrochloride has a wide range of scientific research applications, including:

Chemistry: It is used as a tool compound to study the role of bromodomains in gene regulation.

Biology: The compound is used to investigate the epigenetic regulation of gene expression in various cell types.

Medicine: I-CBP112 hydrochloride is being studied for its potential therapeutic applications in cancer treatment, particularly in acute myeloid leukemia.

Industry: The compound is used in the development of new drugs and therapeutic agents targeting epigenetic pathways

Mechanism of Action

I-CBP112 hydrochloride exerts its effects by selectively inhibiting the bromodomains of CREBBP and EP300. These bromodomains are involved in the recognition of acetylated lysine residues on histones, which play a crucial role in the regulation of gene expression. By inhibiting these bromodomains, I-CBP112 hydrochloride disrupts the interaction between bromodomains and acetylated histones, leading to changes in chromatin structure and gene expression .

Future Directions

Biochemical Analysis

Biochemical Properties

I-CBP112 hydrochloride directly binds the bromodomains of CREBBP and EP300 with a KD of 0.5 and 0.625 μM, respectively . It shows weak cross-reactivity with bromodomain and extra-terminal (BET) proteins and no reactivity with other bromodomain-containing proteins .

Cellular Effects

Exposure of human and mouse leukemic cell lines to I-CBP112 hydrochloride results in substantially impaired colony formation and induces cellular differentiation without significant cytotoxicity . It has been shown to decrease EZH2 activity and to inhibit trimethylation of lysine 27 on histone H3 in cultured human AML HL-60 and OCI-AML3 cells .

Molecular Mechanism

I-CBP112 hydrochloride exerts its effects at the molecular level by directly binding the bromodomains of CREBBP and EP300 . This binding modulates the interaction of these proteins with acetylated lysine residues on histones and other proteins . It has been shown to decrease EZH2 activity and inhibit trimethylation of lysine 27 on histone H3 .

Temporal Effects in Laboratory Settings

It is known that the compound is soluble in DMSO, ethanol, and dimethylformamide at approximately 16 mg/ml .

Dosage Effects in Animal Models

I-CBP112 hydrochloride significantly reduces the leukemia-initiating potential of MLL-AF9+ acute myeloid leukemia cells in a dose-dependent manner in vitro and in vivo .

Metabolic Pathways

It is known that the compound interacts with the bromodomains of CREBBP and EP300, which are key regulators of gene expression and are involved in various metabolic processes .

Subcellular Localization

Given its role as an inhibitor of CREBBP and EP300, it is likely that it localizes to the nucleus where these proteins exert their functions .

Preparation Methods

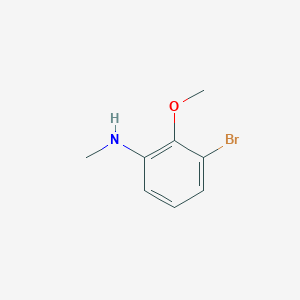

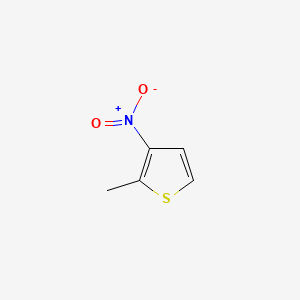

Synthetic Routes and Reaction Conditions: I-CBP112 hydrochloride is synthesized through a series of chemical reactions involving the formation of a benzoxazepine ring system. The synthetic route typically involves the following steps:

Formation of the benzoxazepine ring: This step involves the cyclization of a precursor compound to form the benzoxazepine ring.

Introduction of functional groups: Various functional groups are introduced to the benzoxazepine ring to enhance its biological activity.

Hydrochloride formation: The final step involves the formation of the hydrochloride salt to improve the compound’s solubility and stability

Industrial Production Methods: The industrial production of I-CBP112 hydrochloride involves scaling up the synthetic route described above. This process requires careful optimization of reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. The compound is typically produced in a crystalline form and is purified using techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions: I-CBP112 hydrochloride undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form various oxidation products.

Reduction: Reduction reactions can be used to modify the functional groups on the benzoxazepine ring.

Substitution: Substitution reactions can introduce different functional groups to the compound

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Substitution reactions often involve reagents like halogens and nucleophiles

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of hydroxylated derivatives, while reduction can produce deoxygenated compounds .

Comparison with Similar Compounds

Similar Compounds:

Birabresib: Another bromodomain inhibitor that targets BET proteins.

JQ1: A well-known BET bromodomain inhibitor used in cancer research.

Uniqueness: I-CBP112 hydrochloride is unique in its selective inhibition of CREBBP and EP300 bromodomains, with minimal cross-reactivity with other bromodomain-containing proteins. This selectivity makes it a valuable tool for studying the specific roles of CREBBP and EP300 in gene regulation and for developing targeted therapies for diseases such as cancer .

properties

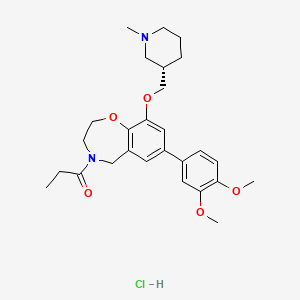

IUPAC Name |

1-[7-(3,4-dimethoxyphenyl)-9-[[(3S)-1-methylpiperidin-3-yl]methoxy]-3,5-dihydro-2H-1,4-benzoxazepin-4-yl]propan-1-one;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H36N2O5.ClH/c1-5-26(30)29-11-12-33-27-22(17-29)13-21(20-8-9-23(31-3)24(14-20)32-4)15-25(27)34-18-19-7-6-10-28(2)16-19;/h8-9,13-15,19H,5-7,10-12,16-18H2,1-4H3;1H/t19-;/m0./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZYYXGVOYOZTHZ-FYZYNONXSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)N1CCOC2=C(C1)C=C(C=C2OCC3CCCN(C3)C)C4=CC(=C(C=C4)OC)OC.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC(=O)N1CCOC2=C(C1)C=C(C=C2OC[C@H]3CCCN(C3)C)C4=CC(=C(C=C4)OC)OC.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H37ClN2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

505.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[2-(4-Chlorophenyl)diazenyl]-2-(3-pyridinyl)-4-(2-thienyl)pyrimidine](/img/structure/B2515593.png)

![4-[(2,8-dimethylquinolin-4-yl)amino]benzoic Acid Hydrochloride](/img/structure/B2515596.png)

![N-(2-{[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]methoxy}phenyl)acetamide](/img/structure/B2515600.png)

![N-methyl-2-(methylsulfanyl)thieno[3,2-d]pyrimidin-4-amine](/img/structure/B2515603.png)

![N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-1-(methylsulfonyl)piperidine-4-carboxamide](/img/structure/B2515606.png)

![N-{[4-fluoro-2-(trifluoromethyl)phenyl]methyl}-4-methyl-6-(methylsulfanyl)-2-(propan-2-yl)pyrimidine-5-carboxamide](/img/structure/B2515607.png)

![N-Methyl-N-[(3-methylimidazol-4-yl)methyl]prop-2-enamide](/img/structure/B2515608.png)

![2-[(S)-phenyl(1H-1,2,3,4-tetrazol-5-yl)methyl]pyridine](/img/structure/B2515609.png)

![5-chloro-N-({2-[(4-methylpiperidin-1-yl)methyl]phenyl}methyl)-2-(methylsulfanyl)pyrimidine-4-carboxamide](/img/structure/B2515614.png)